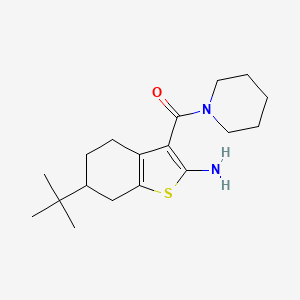

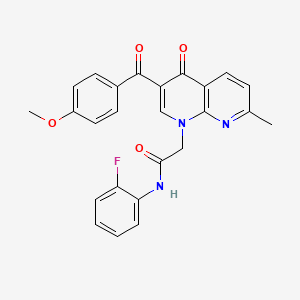

![molecular formula C18H15Cl2FN2O3 B2492676 2,3-dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide CAS No. 2034551-17-0](/img/structure/B2492676.png)

2,3-dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic molecules like the one typically involves multi-step reactions, including the formation of key intermediate structures and the use of specific reagents to introduce or modify functional groups. For instance, the concurrent formation of halogeno-substituted dibenzo[b,e]azepines and dibenzo[b,f]azocines through reactions involving sulfuric acid and specific anilines is a notable example of synthesizing structurally complex molecules (Acosta Quintero et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, which reveals the conformation of the molecule and the spatial arrangement of its atoms. For example, molecules with the azepine and azocine ring systems have been shown to adopt specific conformations, like the twist-boat form, which influences their chemical behavior and reactivity (Acosta Quintero et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving such complex molecules often leverage the presence of multiple functional groups, enabling a variety of chemical transformations. For instance, the nucleophilic vinylic substitution (S(N)V) reaction directed toward synthesizing fluorinated compounds demonstrates the reactivity and versatility of similar structures (Meiresonne et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and applications. Crystallographic studies provide insights into the molecular packing and intermolecular interactions within the crystal lattice, affecting the material's stability and solubility (Acosta Quintero et al., 2019).

Scientific Research Applications

Occurrence, Fate, and Behavior in Aquatic Environments

Parabens, closely related to the chemical structure , are commonly used as preservatives in various products. The review highlights their presence in aquatic environments due to consumer product usage. It emphasizes the need for understanding the fate and behavior of such compounds, including their biodegradability and interactions with other environmental factors, shedding light on their potential environmental impact and the necessity for monitoring and controlling their release into ecosystems (Haman et al., 2015).

Synthetic Procedures in Medicinal Chemistry

Benzazoles and their derivatives, such as the compound , are of significant interest in medicinal chemistry due to their diverse biological activities. The review discusses synthetic procedures for creating compounds with the guanidine moiety, which can alter the biological activity of benzazoles. This research can inform the development of new therapeutic agents and pharmacophores, highlighting the chemical versatility and potential medicinal applications of such compounds (Rosales-Hernández et al., 2022).

Conversion to Central Nervous System Acting Drugs

Benzimidazole and related compounds have been used in chemotherapy, with notable central nervous system (CNS) side effects. The review explores the potential for converting these compounds into more potent CNS drugs, indicating the possibility of deriving new therapeutic agents from the chemical structure . It highlights the significance of azole groups and their potential impact on CNS effects, suggesting a pathway for developing new CNS-targeted medications (Saganuwan, 2020).

Antioxidant Capacity Reaction Pathways

The review discusses ABTS radical cation-based assays, commonly used to measure antioxidant capacity. It delves into the reaction pathways of antioxidants with ABTS, which may share similarities with the chemical reactions and interactions of the compound . This research could be relevant for understanding the compound's potential antioxidant properties or its behavior in similar assays (Ilyasov et al., 2020).

properties

IUPAC Name |

2,3-dichloro-N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2FN2O3/c19-14-3-1-2-13(17(14)20)18(25)22-6-7-23-9-11-8-12(21)4-5-15(11)26-10-16(23)24/h1-5,8H,6-7,9-10H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVADYTJODZYQBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=C(C(=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

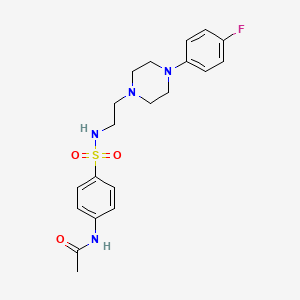

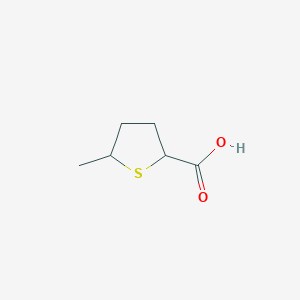

![3,9-Dimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2492593.png)

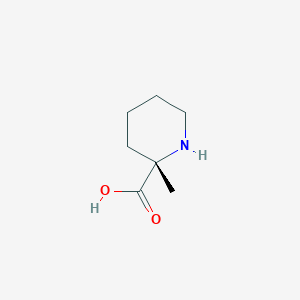

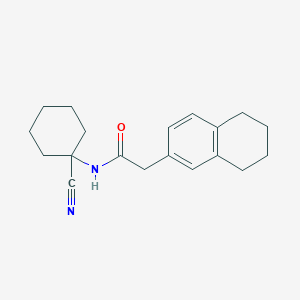

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2492597.png)

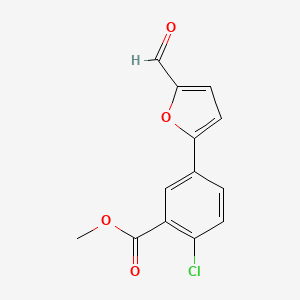

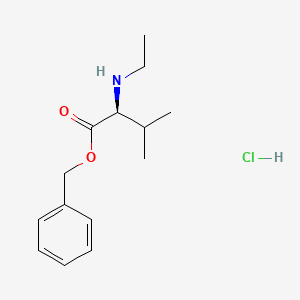

![2-[[1-(Oxan-4-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2492603.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2492605.png)

![N-[(1R)-1-cyano-2-methylpropyl]-2-(naphthalen-2-yl)acetamide](/img/structure/B2492608.png)

![(NZ)-N-[(2,2-dichlorocyclopropyl)methyl-phenyl-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B2492616.png)